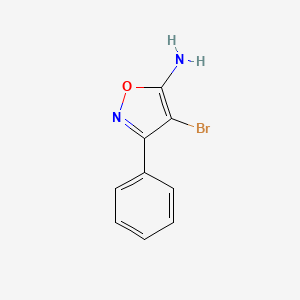

5-Amino-4-bromo-3-phenylisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-4-bromo-3-phenylisoxazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

5-Amino-4-bromo-3-phenylisoxazole has been investigated for its potential anticancer properties. Studies have shown that derivatives of isoxazole compounds can inhibit the proliferation of various cancer cell lines. For instance, research indicates that certain isoxazole derivatives can significantly reduce cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models, suggesting a role in metastasis prevention .

Inhibition of Specific Pathways

This compound acts as a selective pharmacological probe for understanding the roles of cyclic adenosine monophosphate (cAMP) in cellular processes. It has been shown to block intracellular Akt phosphorylation and EPAC-mediated Rap1 activation, which are critical pathways in cancer biology and cellular signaling .

Antiviral Properties

Recent studies highlight the compound's effectiveness against viral infections, including Middle East respiratory syndrome coronavirus (MERS-CoV). It inhibits viral RNA replication and protein expression without affecting the expression of EPAC proteins, showcasing its potential as an antiviral agent .

Synthetic Methodologies

This compound can be synthesized through various metal-free synthetic routes, which are advantageous due to their environmental sustainability. These methods often involve the reaction of nitrile oxides with appropriate precursors to yield isoxazoles without the need for toxic metal catalysts .

Table 1: Synthetic Routes for Isoxazole Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Metal-free synthesis | Utilizes carboxylic acids and nitrile oxides | Environmentally friendly, high yield |

| Reaction with hydrazones | Forms semicarbazones from isoxazole derivatives | Versatile and adaptable for various targets |

| Use of resin-supported reagents | Enhances reaction efficiency | Facilitates easier purification |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals insights into how modifications to its structure can enhance biological activity. The presence of the bromine atom at the 4-position has been noted to influence its pharmacological profile, affecting both potency and selectivity against various targets .

Case Studies

Several case studies illustrate the compound's applications:

-

Case Study 1: Anticancer Efficacy

In a study involving PDA cells, treatment with this compound resulted in a marked decrease in cell migration and invasion when administered at doses of 10 mg/kg over three weeks. This highlights its potential as a therapeutic agent in cancer treatment . -

Case Study 2: Viral Inhibition

In experiments with MERS-CoV, administration of the compound demonstrated significant antiviral effects, reducing viral yields and protecting cells from cytopathic effects at non-toxic concentrations .

Eigenschaften

CAS-Nummer |

28884-13-1 |

|---|---|

Molekularformel |

C9H7BrN2O |

Molekulargewicht |

239.07 g/mol |

IUPAC-Name |

4-bromo-3-phenyl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H7BrN2O/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2 |

InChI-Schlüssel |

CTALDFCDLHWHDI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=C2Br)N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NOC(=C2Br)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.